Talaporfin sodium

描述

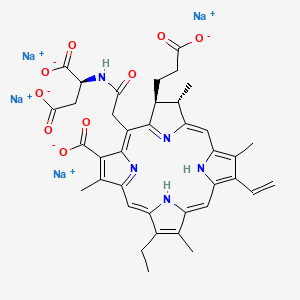

Laserphyrin, also known as talaporfin sodium, is a photosensitizing agent used in photodynamic therapy (PDT). It is a second-generation photosensitizer that is activated by light to produce reactive oxygen species (ROS), which can induce apoptosis or necrosis in targeted cells. Laserphyrin is particularly effective in the treatment of various cancers, including prostate cancer and bile duct cancer .

准备方法

合成路线和反应条件

拉塞菲林是通过一系列涉及卟啉衍生物的化学反应合成的。合成通常包括以下步骤:

卟啉核的形成: 卟啉核是在酸性条件下通过吡咯和醛衍生物的缩合反应合成的。

金属化: 然后用合适的金属离子(如锌或镁)使卟啉核金属化,形成金属卟啉配合物。

功能化: 金属卟啉配合物进一步用各种取代基进行功能化,以增强其光物理性质和溶解度。

转化为钠盐: 最后一步是将功能化的金属卟啉转化为其钠盐形式,从而形成替拉泊芬钠.

工业生产方法

拉塞菲林的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

间歇式或连续流动合成: 根据规模,采用间歇式或连续流动合成方法。

纯化: 使用色谱法和重结晶等技术对合成的产物进行纯化。

质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和安全性.

化学反应分析

反应类型

拉塞菲林经历了几种类型的化学反应,包括:

光化学反应: 暴露于光线下,拉塞菲林被激活以产生活性氧(ROS),如单线态氧和羟基自由基。

氧化: 产生的 ROS 可以氧化细胞成分,导致细胞损伤和死亡。

常用试剂和条件

光源: 通常使用波长为 664 nm 的激光来激活拉塞菲林。

氧气: 氧气的存在对于 ROS 的产生至关重要。

形成的主要产物

科学研究应用

Clinical Applications

1. Esophageal Carcinoma

- Mechanism : Talaporfin sodium-mediated PDT has been evaluated for patients with unresectable local residual or recurrent esophageal carcinoma. The therapy aims to alleviate symptoms such as dysphagia and improve quality of life.

- Efficacy : In clinical trials, the local complete response rate was reported at 88.5%, with significant improvements in patient symptoms and quality of life . A study indicated that patients treated with PDT exhibited a lower local recurrence rate compared to those who did not receive the treatment (51.3% vs. 83.9%) and showed longer median progression-free survival (10.8 months) and overall survival (24.6 months) .

2. Primary Malignant Brain Tumors

- Clinical Trials : this compound has been utilized in PDT for newly diagnosed glioblastoma patients, demonstrating favorable outcomes with a median overall survival of 24.8 months . The treatment was associated with minimal adverse effects, making it a viable option for patients who have limited therapeutic alternatives .

3. Cholangiocarcinoma

- Case Studies : A notable case involved a 72-year-old man treated with this compound PDT for recurrent cholangiocarcinoma post-surgery, leading to effective local control of the disease . This application highlights the versatility of this compound across different cancer types.

Safety Profile

The safety profile of this compound is generally favorable, with most adverse events being mild to moderate. In studies involving esophageal carcinoma, adverse events were reported in all subjects but were manageable without significant long-term complications . The rapid clearance of this compound from the body reduces the risk of prolonged skin sensitivity compared to earlier photosensitizers .

Comparative Efficacy

A comparative analysis between this compound and other photosensitizers has demonstrated its superior efficacy in terms of depth of tumor tissue injury and reduced normal skin photosensitivity. In experimental models, this compound showed significant advantages over hematoporphyrin derivatives in achieving complete tumor regression with minimal side effects .

作用机制

拉塞菲林通过以下机制发挥其作用:

光激活: 在暴露于特定波长(664 nm)的光线下,拉塞菲林从其基态被激活到激发单重态。

ROS 的生成: 激发的拉塞菲林将能量转移到分子氧,产生活性氧(ROS),如单线态氧和羟基自由基。

诱导细胞死亡: ROS 导致细胞成分发生氧化损伤,导致靶细胞凋亡或坏死

相似化合物的比较

拉塞菲林与其他光敏剂相比,例如:

光敏素: 第一个获得临床批准的光敏剂光敏素与拉塞菲林相比,具有更长的激活波长和更低的 ROS 生成效率。

维替泊芬: 维替泊芬是另一种第二代光敏剂,具有相似的应用,但吸收特性不同。

替莫泊芬: 替莫泊芬具有更高的吸收波长,用于更深的组织穿透

生物活性

Talaporfin sodium, a photosensitizer used in photodynamic therapy (PDT), has garnered attention for its biological activity, particularly in the treatment of various cancers. This article explores the mechanisms of action, pharmacokinetics, and clinical applications of this compound, supported by research findings and case studies.

This compound operates primarily through photodynamic therapy, which involves the activation of the compound by light to produce reactive oxygen species (ROS). These ROS can induce cell death through several mechanisms:

- Direct Cytotoxicity : The generation of singlet oxygen leads to cellular damage and apoptosis.

- Vascular Shutdown : PDT can cause damage to tumor vasculature, inhibiting blood supply and leading to tumor necrosis.

- Immune Response Activation : PDT may stimulate an immune response against tumor cells, enhancing long-term control over cancer.

Cellular Uptake and Metabolism

Research indicates that the uptake of this compound is critical for its effectiveness. Studies have shown that:

- Endocytosis Mechanisms : Talaporfin is taken up via clathrin- and caveolae-dependent endocytosis. High levels of intracellular ATP are essential for this process, as ATP depletion significantly reduces talaporfin uptake in carcinoma and sarcoma cells .

- Intracellular Localization : Talaporfin co-localizes with early endosomes and lysosomes but not with mitochondria, indicating a specific metabolic pathway within cancer cells .

Table 1: Mechanisms of this compound Uptake

| Mechanism | Description |

|---|---|

| Clathrin-dependent | Involves clathrin-coated pits for endocytosis. |

| Caveolae-dependent | Utilizes lipid rafts for cellular uptake. |

| ATP-dependent | High ATP levels are crucial for effective uptake. |

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its therapeutic efficacy:

- Distribution : After intravenous administration, talaporfin is rapidly distributed to tissues, with significant accumulation in tumors.

- Elimination : The compound is primarily eliminated through the liver and kidneys, with a half-life that varies based on the administration route and patient factors .

Clinical Applications

This compound has been evaluated in various clinical settings, particularly for esophageal cancer and other solid tumors:

- Esophageal Cancer : In a multicenter phase-II trial, PDT using this compound achieved a complete response (CR) rate of 88.5% in patients with local failure after chemoradiotherapy. This study highlighted the potential of talaporfin as an endoscopic salvage treatment .

- Gastric Cancer : A case series demonstrated favorable outcomes using PDT with this compound in patients with gastric cancer, reinforcing its role in managing advanced malignancies .

Case Study Summary

| Study Focus | Results | CR Rate |

|---|---|---|

| Esophageal Cancer Trial | Significant tumor response | 88.5% |

| Gastric Cancer Case Series | Favorable treatment outcomes | Not specified |

属性

IUPAC Name |

tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWROAPZCOJYGT-OBJGRMLXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N5Na4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420519 | |

| Record name | Talaporfin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor). | |

| Record name | LS11 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

220201-34-3, 220680-62-6 | |

| Record name | Talaporfin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talaporfin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAPORFIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。